molecular formula C7H7BrClNO B8089758 N-(2-Bromophenyl)formamide hydrochloride

N-(2-Bromophenyl)formamide hydrochloride

Cat. No.: B8089758
M. Wt: 236.49 g/mol
InChI Key: HAVMTLUGOCESDR-UHFFFAOYSA-N
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Description

Importance of N-Formyl Compounds as Synthetic Intermediates and Protecting Groups

N-formyl compounds, or formamides, are a cornerstone of synthetic organic chemistry due to their dual functionality. nih.govbldpharm.com They serve as important synthetic intermediates for the preparation of a wide array of other functional groups, including isocyanides and formamidines. bldpharm.com The formyl group can also act as a protecting group for primary and secondary amines. bldpharm.comnih.gov This protective role is crucial in multi-step syntheses where the reactivity of an amine needs to be temporarily masked to allow for selective transformations elsewhere in the molecule. nih.gov The relative ease of both the introduction and removal of the formyl group makes it an attractive choice for chemists. nih.gov

Significance of the 2-Bromophenyl Moiety in Aryl Halide Chemistry

The 2-bromophenyl group is a highly valuable component in the toolkit of modern synthetic chemists, primarily due to its utility in cross-coupling reactions. The bromine atom serves as a reactive handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed reactions, most notably the Suzuki, Heck, and Buchwald-Hartwig couplings. semanticscholar.org The ortho-position of the bromine atom relative to the formamide (B127407) group in N-(2-Bromophenyl)formamide hydrochloride is particularly significant, as it pre-organizes the molecule for intramolecular cyclization reactions, providing a direct route to a variety of fused heterocyclic systems. oakwoodchemical.com

Role of Hydrochloride Salts in Enhancing Reactivity and Stability within Organic Synthesis

The formation of a hydrochloride salt is a common strategy in organic chemistry to improve the physical properties of a compound. sigmaaldrich.comcymitquimica.com Converting a basic compound, such as an amine or an amide, into its hydrochloride salt generally increases its stability and shelf-life, preventing degradation from oxidation or polymerization. sigmaaldrich.com Furthermore, hydrochloride salts often exhibit enhanced solubility in polar solvents, which can be advantageous for certain reaction conditions. nih.gov In some cases, the acidic nature of the hydrochloride can also play a role in the reactivity of the compound, and its presence can influence the course of a chemical transformation. nih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and structurally related compounds is primarily directed towards their use as precursors for the synthesis of complex, biologically active molecules. A significant research trajectory is the use of this compound in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. chemdad.commsesupplies.com

One major area of application is in the synthesis of quinazolines and their derivatives. nih.gov These bicyclic aromatic compounds are known to exhibit a wide range of biological activities, and this compound provides a convenient starting point for their construction. The 2-bromophenyl moiety allows for palladium-catalyzed intramolecular cyclization reactions, which are a powerful tool for the efficient assembly of the quinazoline (B50416) core.

Another important research avenue is the synthesis of phenanthridines. sigmaaldrich.com This class of compounds is known for its DNA-intercalating properties, with some derivatives being used as fluorescent dyes and potential therapeutic agents. sigmaaldrich.com The strategic placement of the bromo and formyl groups in this compound makes it an ideal precursor for intramolecular cyclization strategies to build the phenanthridine (B189435) framework.

The table below summarizes some of the key properties of N-(2-Bromophenyl)formamide.

PropertyValueReference(s)
Molecular Formula C₇H₆BrNO nih.govnih.gov
Molecular Weight 200.03 g/mol nih.govnih.gov
Appearance Solid nih.gov
Melting Point 88-92 °C bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)formamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.ClH/c8-6-3-1-2-4-7(6)9-5-10;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMTLUGOCESDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Bromophenyl Formamide and Its Hydrochloride Salt

N-Formylation of 2-Bromoaniline (B46623) Precursors

The core of synthesizing N-(2-Bromophenyl)formamide lies in the formylation of the amino group of 2-bromoaniline. This transformation can be achieved through several protocols, each with its own set of advantages and reaction conditions.

Classical Formylation Protocols

Traditional methods for N-formylation often employ formic acid or its derivatives as the formylating agent. nih.gov One common approach involves the reaction of an amine with formic acid, sometimes in the presence of a dehydrating agent or under conditions that facilitate the removal of water. nih.govresearchgate.net For instance, refluxing a mixture of the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the condensation reaction is a well-established procedure. nih.govscispace.com

Another classical reagent is acetic formic anhydride (B1165640), which can be generated in situ from acetic anhydride and formic acid. nih.gov This reagent is highly effective and often provides high yields of the formylated product in short reaction times. nih.gov Other formylating agents used in classical syntheses include chloral (B1216628) and various activated formic esters. nih.govacademie-sciences.fracademie-sciences.fr

Table 1: Comparison of Classical Formylation Reagents

Formylating AgentTypical ConditionsAdvantagesDisadvantages
Formic AcidReflux in toluene with Dean-Stark trapReadily available, inexpensiveRequires water removal, can require high temperatures
Acetic Formic AnhydrideIn situ generation, often at low temperaturesHigh reactivity, high yieldsMoisture sensitive
ChloralLow temperatureExcellent yieldsProduces chloroform (B151607) as a byproduct

Green Chemistry Approaches to N-Formylation

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For N-formylation, this has led to the exploration of solvent-free conditions and alternative energy sources like ultrasound.

Ultrasound-promoted N-formylation of amines under solvent- and catalyst-free conditions has emerged as a green and efficient alternative. academie-sciences.fracademie-sciences.fr The application of ultrasound irradiation can significantly accelerate the reaction between an amine and formic acid, often leading to high yields in very short reaction times at room temperature. academie-sciences.fracademie-sciences.fr The intense local heating and pressure created by cavitation bubbles are believed to be responsible for this rate enhancement. academie-sciences.fr This method avoids the use of hazardous solvents and catalysts, making the work-up simpler and reducing waste generation. academie-sciences.fr

Solvent-free reactions, where the reactants are heated together without a solvent, represent another green approach. mdma.ch For the N-formylation of amines, simply heating the amine with formic acid can provide the desired product in good to excellent yields, making the process more economically and environmentally benign. mdma.ch

Catalytic Systems in N-Formylation

The use of catalysts can significantly improve the efficiency and selectivity of N-formylation reactions. A wide range of catalysts, including solid acids, polymeric catalysts, and metal-based systems, have been investigated.

Immobilized Acid Catalysts: Solid acid catalysts, such as sulfonic acid functionalized on magnetic nanoparticles (NP@SO3H), have been shown to be highly effective for the N-formylation of primary aromatic amines with formic acid under mild conditions. nih.gov These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet and can be reused for multiple cycles without a significant loss of activity. nih.gov Other examples include silica-supported perchloric acid and the ion exchange resin Amberlite IR-120[H+]. nih.gov

Polymeric Catalysts: Polymeric catalysts have also been employed in N-formylation reactions. For instance, a polymeric ionic liquid catalyst has been used for the N-formylation of amines using carbon dioxide and a hydrosilane. acs.org These catalysts can offer enhanced stability and recyclability compared to their homogeneous counterparts.

Other Catalytic Systems: A variety of other catalytic systems have been reported, including:

Molecular iodine: A simple, inexpensive, and non-toxic catalyst for N-formylation under solvent-free conditions. organic-chemistry.org

Lewis acids: Catalysts like zinc chloride (ZnCl2) have been used to activate formic acid for the N-formylation of amines under solvent-free conditions. researchgate.net

Nanocatalysts: Heterogeneous nanocatalysts are gaining attention due to their high surface area and catalytic performance. rsc.org Examples include ZnO and TiO2-SO42−. nih.gov

The proposed mechanism for acid-catalyzed N-formylation generally involves the activation of the carbonyl group of formic acid by the acid catalyst. nih.gov This increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of electrons on the nitrogen atom of the amine. nih.gov

Table 2: Overview of Catalytic Systems for N-Formylation

Catalyst TypeExampleReaction ConditionsKey Advantages
Immobilized Acid CatalystSulfonic acid on magnetic nanoparticles (NP@SO3H)Room temperature, ethanolEasily recyclable, high yields, mild conditions nih.gov
Polymeric CatalystPolymeric ionic liquidCO2, hydrosilaneRecyclable, potential for CO2 utilization acs.org
Molecular IodineI2Solvent-free, 70 °CInexpensive, non-toxic, efficient organic-chemistry.org
Lewis AcidZinc Chloride (ZnCl2)Solvent-free, heatingInexpensive, environmentally friendly researchgate.net

Formation of the Hydrochloride Salt

Once N-(2-Bromophenyl)formamide is synthesized, the next step is the formation of its hydrochloride salt. This is typically achieved through acidification.

Direct Acidification Methods

The most straightforward method for preparing the hydrochloride salt is by treating a solution of the N-(2-Bromophenyl)formamide base with hydrogen chloride. google.comacs.org This can be done using:

Aqueous Hydrogen Chloride: A solution of the formamide (B127407) in a suitable organic solvent is treated with an aqueous solution of hydrochloric acid. google.com However, this method can sometimes lead to lower yields if the resulting salt has significant solubility in water. google.com

Gaseous Hydrogen Chloride: For applications where anhydrous conditions are necessary, gaseous hydrogen chloride can be bubbled through a solution of the formamide. google.com

Hydrogen Chloride in an Organic Solvent: A solution of hydrogen chloride in an anhydrous organic solvent, such as diethyl ether or dichloromethane, is a common and convenient alternative to using the gas directly. google.comacs.org The addition of this solution to the formamide solution typically results in the precipitation of the hydrochloride salt. acs.org

The formation of the salt is often confirmed by analytical techniques such as X-ray crystallography and NMR spectroscopy, which can show a downfield shift in the signals of protons near the protonated nitrogen atom. nih.gov

Optimization of Synthetic Conditions for Yield and Purity

The successful synthesis of N-(2-Bromophenyl)formamide with high yield and purity necessitates a systematic approach to the optimization of various reaction parameters. Key among these are the choice of solvent, the temperature at which the reaction is conducted, and the molar ratio of the reactants.

The solvent medium and reaction temperature are pivotal in the formylation of anilines. The selection of an appropriate solvent can significantly affect reaction rates and yields. For the formylation of aniline (B41778) derivatives, a range of solvents has been investigated. Studies on similar reactions have shown that while solvents like water, acetonitrile (B52724), dichloromethane, and toluene can be used, they may result in only moderate yields of the N-formylated product, typically in the range of 55-70% even after extended reaction times. researchgate.net

Interestingly, solvent-free conditions have often proven to be more efficient. For instance, in the formylation of aniline, conducting the reaction without a solvent can lead to excellent yields in a much shorter time frame. researchgate.net This approach, however, requires careful temperature control to manage the reaction exothermicity and ensure homogeneity.

Temperature plays a crucial role in reaction kinetics. For many formylation reactions of anilines, a temperature of around 70°C has been found to be optimal when using certain catalysts. mdpi.com The table below, derived from studies on the formylation of aniline, illustrates the general effect of different solvents on product yield, which can be extrapolated to the synthesis of N-(2-Bromophenyl)formamide.

Table 1: Effect of Different Solvents on the Yield of N-Formylated Aniline This table is illustrative of general trends in formylation reactions.

Solvent Reaction Time (hours) Yield (%)
Water 4 60
Acetonitrile 3 65
Dichloromethane 3 70
Toluene 2 55
Solvent-free 1 92

The stoichiometry of the reactants is another critical factor that must be optimized to maximize the yield and purity of N-(2-Bromophenyl)formamide. The primary reactants are 2-bromoaniline and a formylating agent, most commonly formic acid.

Research into the formylation of various anilines has demonstrated that the molar ratio of the amine to the formylating agent can dramatically impact the reaction's efficiency. Using an excess of formic acid does not necessarily lead to higher yields and can sometimes be detrimental. For the formylation of aniline, it was found that reducing the amount of formic acid from a large excess to a more optimized ratio significantly increased the yield. researchgate.net

The optimal conditions for similar reactions have often been identified as using a slight excess of formic acid. For example, a molar ratio of 1.2 equivalents of formic acid to 1 equivalent of the amine has been reported as effective. mdpi.com In other optimized procedures for aniline formylation, 3 millimoles of formic acid per millimole of aniline, in the presence of a catalyst, was found to be the most effective ratio. researchgate.net

The amount of catalyst, if used, also plays a crucial role. For catalytic formylations, the optimal amount can range from 5 to 10 mol% relative to the aniline derivative. researchgate.netmdpi.com Exceeding the optimal catalyst loading does not typically improve the yield and increases the cost and complexity of purification.

Table 2: Influence of Formic Acid Molar Ratio on Aniline Formylation Yield This table is illustrative of general trends in formylation reactions.

Molar Ratio (Formic Acid : Aniline) Catalyst (mol%) Yield (%)
5 : 1 10 60
4 : 1 10 75
3 : 1 10 92
2 : 1 10 88
1.2 : 1 10 85-99 (in other systems) mdpi.com

Mechanistic Investigations of Reactions Involving N 2 Bromophenyl Formamide Hydrochloride

Nucleophilic Reactivity of Formamide (B127407) Anions (N- and O-site Selectivity)

The anion of N-(2-bromophenyl)formamide, generated by deprotonation, is an ambident nucleophile, possessing two potential sites for reaction with electrophiles: the nitrogen atom (N-site) and the oxygen atom (O-site). This dual reactivity leads to the possibility of N-acylation/alkylation or O-acylation/alkylation, and the selectivity between these two sites is governed by a combination of electronic, steric, and reaction-specific factors.

In general, formamide anions exhibit a preference for O-attack under conditions that favor kinetic control, particularly with hard electrophiles, due to the higher charge density on the oxygen atom. Conversely, N-attack is often favored under thermodynamic control or with softer electrophiles, leading to the more stable N-substituted product. The principle of Hard and Soft Acids and Bases (HSAB) can be applied to rationalize this selectivity.

For the N-(2-bromophenyl)formamide anion, the electronic properties of the aryl substituent play a significant role. The bromine atom at the ortho position exerts a -I (inductive) effect, withdrawing electron density from the ring and, by extension, from the formamide nitrogen. This effect can modulate the relative nucleophilicity of the N and O atoms.

Mechanistic studies on formamide-catalyzed nucleophilic substitution reactions have highlighted the role of the formamide as a potent nucleophilic catalyst. acs.org The catalytic cycle often involves the formamide attacking an electrophilic reagent, with the rate-determining step being the nucleophilic attack of the formamide itself. acs.org While these studies focus on the neutral formamide, the principles extend to its anionic form, where the nucleophilicity is significantly enhanced. The choice of solvent and counter-ion can also steer the reaction towards N- or O-selectivity by selectively solvating or forming ion pairs with one of the nucleophilic centers.

Influence of the Ortho-Bromine Substituent on Reaction Pathways and Selectivity

The presence of a bromine atom at the ortho position of the phenyl ring in N-(2-bromophenyl)formamide hydrochloride profoundly influences its chemical behavior. This influence stems from a combination of steric and electronic effects that can alter reaction rates, pathways, and product selectivity compared to its unsubstituted or meta/para-substituted counterparts.

Electronic Effects: The bromine atom is an electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. However, bromine also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect). In electrophilic aromatic substitution, this resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine. libretexts.org However, the formamido group (-NHCHO) is itself an ortho, para-directing and activating group (though less so than an amino group due to the electron-withdrawing carbonyl). libretexts.org The interplay between the deactivating-yet-directing bromo group and the activating formamido group complicates the prediction of regioselectivity in reactions involving the aromatic ring.

Steric Effects: The steric bulk of the ortho-bromine substituent imposes significant conformational constraints on the molecule. nih.govresearchgate.net It can hinder the approach of reagents to both the formamide moiety and the adjacent position on the aromatic ring. organic-chemistry.org This steric hindrance can:

Influence the equilibrium between cis and trans conformations of the amide bond.

Restrict rotation around the C(aryl)-N bond.

Direct reactions away from the ortho position, potentially favoring reaction at less hindered sites or influencing the selectivity of intramolecular cyclization reactions. For example, in reactions where cyclization to the ortho position is possible, the bromine atom can act as a blocking group or, in some cases, a leaving group under specific conditions (e.g., in palladium-catalyzed cross-coupling reactions).

Studies on ortho-substituted systems have shown that steric interactions can be quite strong even when the reaction center is part of an extended side chain. researchgate.net This proximity effect is a blend of steric and polar interactions that is unique to the ortho position.

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the reactions of this compound at a molecular level requires the characterization of transient species, namely reaction intermediates and transition states. youtube.com A reaction intermediate is a relatively stable, yet short-lived, molecule that is formed in one elementary step and consumed in a subsequent step. youtube.com A transition state is the highest potential energy configuration along the reaction coordinate, representing an energy maximum that must be overcome for reactants to become products. wikipedia.org

Reaction Intermediates: In key reactions of N-(2-bromophenyl)formamide, several types of intermediates can be postulated:

Protonated Species: In the hydrochloride form, the molecule is already protonated. In solution, there exists an equilibrium between O-protonated and N-protonated forms. The O-protonated species is often a key intermediate in acid-catalyzed hydrolysis, as it activates the carbonyl carbon towards nucleophilic attack. nih.govacs.org

Tetrahedral Intermediates: During nucleophilic addition to the carbonyl group, such as in hydrolysis, a tetrahedral intermediate is formed. nih.govacs.org For the acid-catalyzed hydrolysis of formamide, this involves the attack of a water molecule on the protonated carbonyl carbon, leading to a species with a central sp³-hybridized carbon atom. researchgate.net

Activated Adducts: In dehydration reactions to form isocyanides, the formamide reacts with a dehydrating agent (e.g., POCl₃) to form an activated intermediate. nih.gov This adduct is highly reactive and readily undergoes elimination.

Transition State Structures: The geometry of a transition state is that of a first-order saddle point on the potential energy surface. wikipedia.org For reactions of N-(2-bromophenyl)formamide:

In hydrolysis , the transition state for the formation of the tetrahedral intermediate would involve the partial formation of the C-O(water) bond and partial breaking of the C=O π-bond. The transition state for the breakdown of the intermediate would involve the elongation of the C-N bond. wikipedia.orgnih.gov

In dehydration , the transition state involves the concerted or stepwise elimination of water from the activated formamide adduct. Computational studies on formamide reactions have been used to map the potential energy surfaces and identify the structures of these fleeting states. researchgate.netacs.org

The structure-correlation principle suggests that structural changes occurring along the reaction coordinate can be reflected in the ground state of the molecule. wikipedia.org Therefore, precise analysis of the ground-state geometry of N-(2-bromophenyl)formamide can provide insights into the likely distortions it will undergo on the path to the transition state.

Dehydration Mechanisms to Isocyanides

The dehydration of N-substituted formamides is a primary and versatile method for the synthesis of isocyanides. nih.govnih.gov N-(2-Bromophenyl)formamide can be converted to 2-bromophenyl isocyanide using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) (NEt₃) being a common and efficient system. nih.govresearchgate.netresearchgate.net

The general mechanism for this transformation involves several key steps, as illustrated by the POCl₃/NEt₃ system:

Activation of the Carbonyl Oxygen: The formamide acts as a nucleophile, with the carbonyl oxygen attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive Vilsmeier-type intermediate.

Deprotonation: The tertiary amine base (triethylamine) removes the acidic N-H proton, leading to an intermediate imine-like species.

Elimination: This is followed by the elimination of a dichlorophosphate (B8581778) moiety and a chloride ion. This elimination step is often the driving force for the reaction and results in the formation of the carbon-nitrogen triple bond characteristic of the isocyanide. nih.gov

A proposed mechanism is depicted below: Step 1: Attack of formamide oxygen on POCl₃. Step 2: Deprotonation by triethylamine. Step 3: Elimination to form the isocyanide.

Recent advancements in this area have focused on developing more sustainable protocols, including solvent-free conditions that offer high yields, short reaction times, and reduced environmental impact. nih.govnih.gov

Comparison of Dehydrating Agents for Isocyanide Synthesis from Formamides
Dehydrating AgentTypical BaseKey FeaturesReference
Phosphorus Oxychloride (POCl₃)Triethylamine, PyridineHighly effective, widely used, can be used in solvent-free conditions. nih.govresearchgate.net
Phosgene (COCl₂) / DiphosgeneTertiary AminesEffective but highly toxic and hazardous. nih.gov
Tosyl Chloride (TsCl)PyridineA safer alternative to phosgene-based reagents. nih.gov
Burgess ReagentNone (acts as its own base)Mild and selective, but can be expensive. nih.gov
Triphenylphosphine (B44618) (PPh₃) / Iodine (I₂)TriethylamineUses readily available and low-cost reagents under mild conditions. organic-chemistry.org

Hydrolytic Cleavage Mechanisms of the Formamide Moiety in Acidic Media

The formamide group of N-(2-bromophenyl)formamide is susceptible to hydrolysis under acidic conditions, yielding 2-bromoaniline (B46623) and formic acid. The hydrochloride salt itself provides the acidic medium necessary to catalyze this cleavage. The mechanism of acid-catalyzed amide hydrolysis has been extensively studied and is generally accepted to proceed via a multistep pathway. nih.gov

The favored mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: In the acidic medium, the carbonyl oxygen of the formamide is reversibly protonated. youtube.com This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. While N-protonation is also possible, theoretical and experimental studies on simple amides suggest that the O-protonated pathway is energetically more favorable for hydrolysis. nih.govacs.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a key tetrahedral intermediate. nih.govacs.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is an important step as it converts the amino group into a better leaving group (an amine).

Collapse of the Intermediate: The tetrahedral intermediate collapses, with the lone pair on the original carbonyl oxygen reforming the C=O double bond and expelling the amine (2-bromoaniline) as the leaving group.

Deprotonation: The resulting protonated formic acid is deprotonated by a base (e.g., water) to give the final formic acid product and regenerate the acid catalyst.

Theoretical calculations on the acid-catalyzed hydrolysis of formamide have predicted activation free energies for the rate-determining step (formation of the tetrahedral intermediate) to be around 21.8 kcal/mol. nih.gov

Studies on Proton Transfer Processes within the Hydrochloride System

As a hydrochloride salt, N-(2-bromophenyl)formamide exists in a protonated state. The site of protonation and the dynamics of proton transfer are fundamental to its structure and reactivity in solution. Proton transfer can occur both intramolecularly (between the N and O atoms) and intermolecularly (with solvent molecules or other solute molecules).

Protonation Sites: The N-(2-bromophenyl)formamide molecule has two primary basic sites: the carbonyl oxygen and the amide nitrogen. Protonation of the oxygen atom is generally favored thermodynamically in the gas phase and in many solutions for simple amides, leading to a resonance-stabilized cation. nih.gov However, the equilibrium between the N-protonated and O-protonated forms can be influenced by the solvent and the electronic nature of the substituents. acs.org

Hydrogen Bonding and Proton Transfer Networks: In solution, particularly in the presence of protic solvents like water, the protonated formamide engages in extensive hydrogen bonding. These hydrogen bonds create a network through which protons can be readily transferred. researchgate.net Studies on similar systems, such as the formamide dimer or ammonia-water systems, demonstrate that proton transfer is a dynamic process. nih.govnih.gov The Grotthuss mechanism, which describes proton hopping along a hydrogen-bonded chain, is a relevant concept for understanding proton mobility in these systems. nih.gov

Reactivity Profiles and Transformative Applications in Organic Synthesis

Precursor Chemistry and Derivatization Strategies

The unique structure of N-(2-Bromophenyl)formamide hydrochloride makes it a valuable starting material for generating more complex molecular architectures through targeted chemical modifications.

N-(2-Bromophenyl)formamide is a key precursor for the synthesis of 2-bromophenyl isocyanide, a highly reactive and useful intermediate in multicomponent reactions. The most common method for this transformation is the dehydration of the formamide (B127407) group. researchgate.net A highly efficient and environmentally conscious protocol involves treating the formamide with a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base, such as triethylamine (B128534), which can also serve as the solvent. nih.govnih.gov This reaction is typically rapid, often completing in minutes at low temperatures (e.g., 0 °C), and produces the isocyanide in high yield. researchgate.netnih.gov The general mechanism involves the activation of the formamide's carbonyl oxygen by POCl₃, followed by elimination facilitated by the base to yield the isocyanide product. nih.gov

Table 1: Optimized Conditions for Isocyanide Synthesis from N-Arylformamides

Dehydrating AgentBaseSolventTemperatureTypical Reaction TimeKey AdvantageReference
Phosphorus oxychloride (POCl₃)Triethylamine (Et₃N)Triethylamine (Solvent-free)0 °C< 5 minutesHigh yield, speed, green chemistry nih.govnih.gov
Phosphorus oxychloride (POCl₃)PyridineSolvent-free0 °C~20 minutesGood yield nih.gov
TriphosgeneOrganic BaseDichloromethaneStandardVariesCommon alternative to POCl₃ researchgate.net

Furthermore, the formamide moiety can participate in condensation reactions to form formamidines. General synthetic routes to N-sulfonyl formamidines, for instance, involve the direct condensation of a formamide with a sulfonamide, often catalyzed by sodium iodide (NaI) with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org This approach is noted for its operational simplicity and tolerance of various functional groups. organic-chemistry.org Another strategy involves the reaction of amines and sulfonyl azides, where a terminal ynone can act as the carbon source for the formamidine (B1211174) bridge under catalyst-free and solvent-free conditions. nih.gov

N-(2-Bromophenyl)formamide can serve as a precursor for the in situ generation of a highly reactive formylating agent analogous to a formyl chloride. This is achieved through the Vilsmeier-Haack reaction mechanism. wikipedia.orgmychemblog.com When the formamide is treated with an acid chloride, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a reactive electrophilic species known as the Vilsmeier reagent is formed. mychemblog.comwikipedia.org

This reagent is a substituted chloroiminium ion, specifically [ClCH=N⁺(CH₃)(C₆H₄Br)]Cl⁻ in the case of N-(2-bromophenyl)-N-methylformamide, which acts as a "formyl cation" equivalent. wikipedia.org The Vilsmeier reagent is a powerful electrophile capable of formylating electron-rich aromatic compounds to produce the corresponding aryl aldehydes after an aqueous workup. wikipedia.orgmychemblog.com The generation of this reagent in situ avoids the handling of unstable formyl chlorides directly.

In analytical chemistry, chemical derivatization is a crucial technique used to modify an analyte to enhance its detection, improve separation efficiency, or increase its stability. mdpi.comresearchgate.net N-(2-Bromophenyl)formamide can be subjected to derivatization strategies to improve its analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The primary goal of derivatization is often to attach a functional group (a tag) with desirable properties, such as a strong chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. nih.govnsf.gov For N-(2-Bromophenyl)formamide, derivatization could proceed via several routes. For example, hydrolysis of the formamide to the corresponding primary amine, 2-bromoaniline (B46623), would allow for reaction with a wide range of amine-specific derivatizing agents. These reagents include those that introduce fluorescent tags or groups that enhance detectability by an electron capture detector (EC) in GC analysis. This conversion enhances sensitivity, allowing for the detection of trace amounts of the substance. nsf.gov

Advanced Carbon-Nitrogen Bond Forming Reactions

The presence of a carbon-bromine bond on the aromatic ring makes N-(2-Bromophenyl)formamide an ideal substrate for modern cross-coupling reactions, which are fundamental tools for constructing complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgcapes.gov.br N-(2-Bromophenyl)formamide is a suitable aryl halide partner for this transformation, enabling the synthesis of various N-aryl amine derivatives. researchgate.net In this reaction, the C(sp²)-Br bond of N-(2-Bromophenyl)formamide couples with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org

The reaction tolerates a wide range of functional groups and amine coupling partners, including anilines, alkylamines, and N-heterocycles. mit.edunih.gov The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands often providing the best results for coupling aryl chlorides and bromides. researchgate.netacs.org This method provides a direct route to N-(formamido)phenyl-substituted amines, which are valuable intermediates in medicinal chemistry. acs.orgnih.gov

Table 2: Typical Components for Buchwald-Hartwig Amination with Aryl Bromides

ComponentExamplesFunctionReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of catalytic palladium(0) semanticscholar.orgcommonorganicchemistry.com
LigandBINAP, Xantphos, RuPhos, BrettPhosStabilizes Pd catalyst, facilitates oxidative addition and reductive elimination nih.govcommonorganicchemistry.com
BaseNaOtBu, Cs₂CO₃, K₃PO₄, LiHMDSDeprotonates the amine nucleophile nih.govsemanticscholar.orgcommonorganicchemistry.com
SolventToluene (B28343), Dioxane, THFReaction medium semanticscholar.orgcommonorganicchemistry.com

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. unito.itacs.org N-(2-Bromophenyl)formamide can effectively serve as the aryl halide component in Ullmann-type C-N coupling reactions. nih.gov These reactions have seen a resurgence due to the lower cost and toxicity of copper catalysts compared to palladium. acs.orgnih.gov

In a typical Ullmann-type amination, N-(2-Bromophenyl)formamide would be reacted with an N-nucleophile (such as an amine, amide, or N-heterocycle) in the presence of a copper(I) or copper(II) salt, a ligand, and a base. nih.govrsc.org While traditional Ullmann conditions were often harsh, modern protocols utilize ligands such as 1,10-phenanthroline, N-methylglycine, or L-proline to facilitate the reaction under milder temperatures. nih.govnih.gov This methodology provides a valuable alternative to palladium-catalyzed routes for the synthesis of N-arylated products derived from N-(2-Bromophenyl)formamide. nih.govresearchgate.net

Amination of Azoles using N-Formyl Intermediates

The N-formyl group in compounds such as N-(2-Bromophenyl)formamide can serve as a crucial element in the amination of azole-based heterocyclic systems. While direct electrophilic amination can be challenging, the formamide functionality provides a masked amino group that can be incorporated into various synthetic schemes. The general strategy involves the activation of the N-formyl compound, followed by a nucleophilic attack by the azole.

Azole antifungals are significant in medicinal chemistry, and their synthesis often involves coupling the azole ring with other molecular fragments. nih.gov For instance, a common method for synthesizing N-substituted azoles involves reacting a suitable precursor, often containing a leaving group, with the azole (such as 1,2,4-triazole) in the presence of a base like potassium carbonate. nih.gov In this context, an N-formyl intermediate derived from N-(2-Bromophenyl)formamide could be activated, allowing the nitrogen of an azole ring to displace a leaving group on an associated scaffold. The formyl group can be subsequently removed under hydrolytic conditions if the primary amine is desired. This approach leverages the N-formyl group as a stable and versatile synthon for introducing nitrogen-based substituents onto complex molecular frameworks.

Diverse Applications in Heterocyclic Compound Synthesis

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The presence of both a formamide group and a reactive bromine atom on the phenyl ring allows for various cyclization and coupling strategies, making it a valuable building block in medicinal and materials chemistry.

Construction of Quinazoline (B50416) and Indoloquinazoline Systems

The 2-bromophenyl motif is a cornerstone in the synthesis of quinazoline and its fused derivatives, such as indoloquinazolines. These scaffolds are of significant interest due to their presence in numerous biologically active molecules. researchgate.netnih.gov A prominent method involves the palladium-catalyzed intramolecular C-N bond formation, where a nitrogen nucleophile displaces the ortho-bromine atom to form the pyrimidine (B1678525) ring of the quinazoline system.

For example, a one-pot sequential approach co-catalyzed by palladium and copper has been developed for synthesizing novel azole-fused quinazolines. nih.gov The process starts with a 2-(2-bromophenyl)-1H-imidazole or -benzimidazole, which undergoes coupling with another azole derivative. nih.gov Similarly, 2-(2-bromophenyl)-1H-indole serves as a key starting material for the synthesis of indolo[1,2-c]quinazolines. nih.gov The formamide group of N-(2-Bromophenyl)formamide can be converted into an amidine, which then participates in an intramolecular cyclization via N-arylation to furnish the quinazoline core. nih.gov

Starting MaterialReaction TypeResulting SystemCatalyst/ConditionsReference
2-(2-Bromophenyl)-1H-imidazolePd/Cu co-catalyzed couplingAzole-fused QuinazolinePd/Cu, Base nih.gov
2-(2-Bromophenyl)-1H-indoleSequential N-arylation/cyclizationIndolo[1,2-c]quinazolinePd/Cu nih.gov
N-(2-bromoaryl)amidinePd-catalyzed N-arylation/cyclizationQuinazolinePd₂(dba)₃, Cs₂CO₃ nih.gov
o-Nitrobenzaldehyde and FormamideReductive CyclizationQuinazolineZinc, Acetic Acid nih.gov

Formation of Pyrazole (B372694) and Isoxazole (B147169) Derivatives

The chemical scaffold of N-(2-Bromophenyl)formamide is instrumental in constructing five-membered heterocycles like pyrazoles and isoxazoles, which are prevalent in pharmacologically active compounds. nih.govnih.gov

The synthesis of isoxazole derivatives can be achieved from 2-bromophenyl precursors. A key intermediate, 2-bromo-N-hydroxybenzimidoyl chloride, can be prepared and subsequently reacted with alkynes to yield (2-bromophenyl)isoxazoles. nih.gov These isoxazole products can then undergo further transformations, such as reductive cyclization, to produce other complex heterocyclic systems like quinolin-4(1H)-ones. nih.gov

For pyrazole synthesis, while direct cyclization from N-(2-Bromophenyl)formamide is less common, the bromophenyl moiety is frequently incorporated into larger structures that are then used to build the pyrazole ring. For instance, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) has been used as a key intermediate to synthesize various pyrazole and pyrazolone (B3327878) derivatives by reacting it with reagents like ethyl cyanoacetate. nih.gov This demonstrates the utility of bromophenyl-containing scaffolds as platforms for further heterocyclic elaboration.

Target HeterocycleKey Precursor/IntermediateReaction Partner/MethodReference
Isoxazole2-Bromo-N-hydroxybenzimidoyl chlorideReaction with 2-nitrophenylacetylene nih.gov
Isoxazole1-(Aryl)-3-(4'-Bromophenyl)prop-1-oneReaction with hydroxylamine (B1172632) hydrochloride irphouse.com
Pyrazole2-(4-Bromophenyl)quinoline-4-carbohydrazideReaction with ethyl cyanoacetate nih.gov
IsoxazoleTerminal Alkynes and AldehydesOne-pot reaction with n-BuLi, iodine, and hydroxylamine nih.gov

Synthesis of Benzoxazole (B165842) Derivatives through Intramolecular Cyclization

The synthesis of benzoxazoles from N-(2-halophenyl)amides via intramolecular cyclization is a well-established and efficient method. acs.orgnih.gov This transformation is particularly effective for constructing 2-substituted benzoxazoles. The core of this strategy is an intramolecular Ullmann-type C(aryl)-O bond formation. usc.edu

In this process, an N-(2-bromophenyl)amide, which can be derived from N-(2-Bromophenyl)formamide, undergoes cyclization catalyzed by a copper complex. usc.edu The reaction proceeds under relatively mild conditions, where the oxygen atom of the amide group acts as a nucleophile, displacing the ortho-bromine atom to form the oxazole (B20620) ring. usc.edunih.gov This method is versatile and tolerates a wide range of substituents on the amide portion, allowing for the synthesis of a diverse library of benzoxazole derivatives. usc.edu The resulting 2-(2-bromophenyl)benzoxazole can also serve as a versatile intermediate for further functionalization through cross-coupling reactions. nih.gov

Utility in Thiazole (B1198619) and Oxadiazole Ring Closures

N-(2-Bromophenyl)formamide and its derivatives are valuable synthons for constructing thiazole and oxadiazole rings. These five-membered heterocycles are key components in many pharmaceutical agents.

The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, provides a pathway where a derivative of N-(2-Bromophenyl)formamide can be utilized. organic-chemistry.org More directly, studies have shown the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives, confirming the utility of bromophenyl precursors in accessing the thiazole core. nih.gov

For oxadiazoles, particularly 1,3,4-oxadiazoles, a common route involves the dehydration and cyclization of diacylhydrazines. A precursor such as 2-(2-bromophenyl)quinoline-4-carbohydrazide can be converted into various 1,3,4-oxadiazole (B1194373) derivatives, highlighting the role of the bromophenyl-containing starting material in building these heterocyclic systems. rsc.org Similarly, 1,3,4-thiadiazoles can be synthesized from the cyclization of thiosemicarbazide (B42300) with formic acid or its derivatives, a reaction for which the formamide group is relevant. nih.gov

Target RingGeneral MethodKey ReactantsReference
ThiazoleHantzsch Synthesisα-Haloketone and Thioamide organic-chemistry.org
ThiazoleDirect SynthesisReaction leading to 4-(4-Bromophenyl)-thiazol-2-amine nih.gov
1,3,4-OxadiazoleCyclization of HydrazidesCarbohydrazide and various reagents rsc.org
1,3,4-ThiadiazoleDehydrative CyclizationThiosemicarbazide and Formic Acid/HCl nih.gov

Role in Dihydropyridine (B1217469) and other Nitrogen Heterocycle Syntheses

The utility of N-(2-Bromophenyl)formamide extends to the synthesis of other significant nitrogen-containing heterocycles, including dihydropyridines. The Hantzsch dihydropyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. youtube.com The aldehyde component can be 2-bromobenzaldehyde, a direct derivative of the title compound's family. The use of ortho-substituted benzaldehydes in Hantzsch reactions can sometimes lead to unusual cyclization products, such as substituted pyrans instead of the expected dihydropyridine, highlighting the unique reactivity imparted by the ortho-substituent. nih.gov

Furthermore, the 2-bromophenyl moiety is a versatile handle for introducing other heterocyclic systems via nucleophilic substitution reactions. For example, bromophenols derived from the title compound can react with nitrogen heterocycles like piperidine, piperazine, and imidazole (B134444) to form more complex molecules with potential biological activities. mdpi.comnih.gov The prevalence of nitrogen heterocycles in approved pharmaceuticals underscores the importance of such synthetic routes. nih.govrsc.org

Participation in Named Organic Reactions

The reactivity of this compound is dictated by its primary functional groups: a secondary formamide and an aryl bromide. These groups offer potential for participation in a variety of named organic reactions, although documented examples specifically involving this compound are limited in scientific literature. The following sections explore the theoretical and, where possible, documented involvement of N-(2-Bromophenyl)formamide in several key organic transformations. The hydrochloride salt would typically be neutralized in situ by a basic reagent in the reaction mixture.

Barbier Reaction

The Barbier reaction is an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal such as magnesium, aluminum, zinc, indium, tin, or their salts. nih.gov The reaction, which is similar to the Grignard reaction, proceeds via a one-pot synthesis where the organometallic reagent is generated in situ. nih.gov

There is no specific literature documenting the participation of this compound in the Barbier reaction. Theoretically, the aryl bromide moiety could react with a suitable metal to form an organometallic intermediate. However, the presence of the acidic N-H proton of the formamide group would be incompatible with the highly basic organometallic species generated, leading to protonolysis rather than addition to a carbonyl compound.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine. wikipedia.orgnrochemistry.com Interestingly, research has shown that polar solvents like formamide can significantly accelerate the rate of the Baylis-Hillman reaction, with evidence suggesting that hydrogen bonding plays a dominant role in this acceleration. nih.gov

While N-(2-Bromophenyl)formamide could potentially serve as a solvent or a hydrogen-bonding additive in a Baylis-Hillman reaction, there are no documented instances of it acting as a substrate. The formyl proton is not sufficiently electrophilic, and the aryl bromide does not fit the typical substrate profile for this transformation.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multicomponent reaction used to synthesize hydantoins from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and an alkali metal cyanide. alfa-chemistry.comwikipedia.org For challenging substrates, formamide has been recommended as a suitable solvent. nih.govencyclopedia.pub

This compound is not a typical substrate for the Bucherer-Bergs reaction, as it is neither a carbonyl compound nor a cyanide source. Its potential role would be limited to that of a specialized solvent system, although this application is not specifically documented for this compound.

Chan-Lam Coupling

The Chan-Lam coupling is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org Amides are known substrates for this reaction, participating in N-arylation. organic-chemistry.org

Given its N-H bond, N-(2-Bromophenyl)formamide is a plausible substrate for a Chan-Lam coupling reaction. It could react with an aryl boronic acid to form an N,N-diarylformamide. This reaction would offer a pathway to highly substituted aniline (B41778) derivatives after a subsequent hydrolysis step. While the general reaction class is applicable, specific studies detailing the Chan-Lam coupling of N-(2-Bromophenyl)formamide are not prevalent in the literature. However, a rapid and efficient protocol for C-N cross-coupling has been developed using a square pyramidal copper complex as a catalyst, which works well for various primary and secondary amines with different boronic acids. rsc.org

Table 1: Potential Chan-Lam Coupling of N-(2-Bromophenyl)formamide This table is a theoretical representation of a possible Chan-Lam reaction.

Reactant 1 Reactant 2 Catalyst Product
N-(2-Bromophenyl)formamide Phenylboronic acid Cu(OAc)₂ N-(2-Bromophenyl)-N-phenylformamide

Clemmensen Reduction

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.org The reaction is typically applied to carbonyl groups. wikipedia.org

This compound would not undergo a standard Clemmensen reduction as it lacks a ketone or aldehyde functional group. The formamide carbonyl is significantly less reactive than a ketone or aldehyde and is not susceptible to reduction under these conditions. The alternative Wolff-Kishner reduction, which uses hydrazine (B178648) under basic conditions, is also not applicable for reducing the formamide group. masterorganicchemistry.comyoutube.com

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfonium (B1226848) ylide with a carbonyl compound (ketone, aldehyde, or imine) or an enone to produce epoxides, aziridines, or cyclopropanes, respectively. This reaction is not applicable to this compound as the compound does not possess the required electrophilic carbonyl or imine group for the ylide to attack.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process to convert an aldehyde into a terminal alkyne. organic-chemistry.orgwikipedia.org The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a dibromoalkene. alfa-chemistry.comnrochemistry.comjk-sci.com This is followed by treatment with a strong base to yield the alkyne. alfa-chemistry.comnrochemistry.com This reaction is specific to aldehydes and is not applicable to the functional groups present in this compound.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for producing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The reaction proceeds through a phenylhydrazone intermediate which then rearranges and cyclizes. wikipedia.org

Direct participation of this compound in a classical Fischer indole synthesis is not possible as it is not a hydrazine derivative. However, it could serve as a precursor to a substrate for a modified Fischer indole synthesis. For instance, the bromo-substituent could be utilized in a Buchwald modification, which involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Additionally, a related synthesis has been reported where 2-(2-bromophenyl)-indole was formed via a Fischer indole synthesis from phenylhydrazine hydrochloride and 2-bromoacetophenone, highlighting the utility of bromo-substituted precursors in forming indole rings. researchgate.net

Grignard Reaction

A Grignard reaction involves an organomagnesium halide (Grignard reagent) acting as a nucleophile, attacking an electrophilic carbon atom, such as that in a carbonyl group. iitk.ac.inorganic-chemistry.org

The aryl bromide in N-(2-Bromophenyl)formamide could theoretically be used to form a Grignard reagent by reacting with magnesium metal. wikipedia.org However, the presence of the acidic proton on the formamide nitrogen would immediately quench any Grignard reagent formed, preventing it from reacting with other electrophiles. This intramolecular quenching makes the direct use of N-(2-Bromophenyl)formamide in a Grignard-type reaction problematic without a protection strategy for the formamide N-H group.

Hantzsch Dihydropyridine Synthesis

The Hantzsch dihydropyridine (or pyridine) synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and a nitrogen donor like ammonia or ammonium acetate (B1210297). wikipedia.orgorganic-chemistry.org The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.orgresearchgate.net

This compound is not a suitable substrate for the Hantzsch synthesis. It cannot function as the aldehyde or the β-ketoester component. While it contains a nitrogen atom, the formamide nitrogen is not sufficiently nucleophilic and is not a direct source of ammonia required for the condensation reaction.

Henry Reaction (Nitro-Aldol Reaction)

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. organic-chemistry.orgwikipedia.org The reaction is essentially a nitro-analogue of the aldol (B89426) reaction. wikipedia.orgyoutube.com

This compound lacks both the nitroalkane and the carbonyl functionality necessary to participate in the Henry reaction. Therefore, this reaction is not applicable to this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of N-(2-bromophenyl)formamide. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be mapped.

The ¹H NMR spectrum of N-(2-bromophenyl)formamide provides specific information about the protons in the molecule. The spectrum is characterized by signals corresponding to the formyl proton, the amide proton, and the four protons on the aromatic ring. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the formamide (B127407) group.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. The proton ortho to the bromine atom is expected to be significantly influenced by both the bromine's electron-withdrawing inductive effect and its lone pair donating resonance effect.

A representative ¹H NMR spectrum for N-(2-bromophenyl)formamide has been reported. rsc.org The signals for the aromatic protons and the formyl proton can be observed, although specific peak assignments and coupling constants are not detailed in the available literature. The amide proton (N-H) signal is often broad and its chemical shift can be dependent on solvent and concentration.

Table 1: Representative ¹H NMR Data for N-(2-Bromophenyl)formamide (Note: Specific chemical shift values and multiplicities can vary based on the solvent and experimental conditions. The data below is a generalized representation based on typical values for such structures.)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Formyl H (CHO)8.2 - 8.5Singlet (or doublet due to coupling with NH)
Amide H (NH)8.0 - 9.5Broad Singlet
Aromatic H7.0 - 8.0Multiplets

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for N-(2-bromophenyl)formamide shows distinct signals for the formyl carbon, the carbon atom bonded to bromine, and the other aromatic carbons.

The carbonyl carbon of the formamide group typically appears in the downfield region of the spectrum (around 160-170 ppm). The carbon atom directly attached to the bromine (C-Br) is shielded compared to the other aromatic carbons due to the heavy atom effect of bromine. The Royal Society of Chemistry provides access to the ¹³C NMR spectrum of N-(2-bromophenyl)formamide, which confirms these general features. rsc.org

Table 2: Representative ¹³C NMR Data for N-(2-Bromophenyl)formamide (Note: The data below is a generalized representation based on typical values for such structures.)

CarbonPredicted Chemical Shift (ppm)
Carbonyl C (C=O)160 - 165
Aromatic C-Br115 - 120
Aromatic C-N135 - 140
Aromatic C-H120 - 135

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR techniques would be necessary for unambiguous assignment of all signals and for determining the through-space proximity of atoms. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of N-(2-bromophenyl)formamide is expected to show characteristic absorption bands for the N-H bond, the C=O (carbonyl) bond, and the C-N bond, as well as vibrations associated with the aromatic ring.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp absorption that is usually found between 1650 and 1700 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is typically observed around 1520-1570 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for N-(2-Bromophenyl)formamide (Note: The data below is a generalized representation based on typical values for amide compounds.)

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchAmide3200 - 3400
C-H Stretch (Aromatic)Aryl3000 - 3100
C=O Stretch (Amide I)Carbonyl1650 - 1700
N-H Bend (Amide II)Amide1520 - 1570
C-N StretchAmide1200 - 1350
C-Br StretchAryl Halide500 - 600

The precise frequencies of the key vibrational modes, particularly the N-H and C=O stretching bands, can provide clues about the molecular conformation and intermolecular interactions, such as hydrogen bonding. In the solid state, N-(2-bromophenyl)formamide molecules are likely to be linked by intermolecular N-H···O=C hydrogen bonds. The presence and strength of these bonds would lead to a shift in the N-H and C=O stretching frequencies to lower wavenumbers compared to the gas phase or in a non-polar solvent.

The conformation of the formamide group relative to the phenyl ring (i.e., the dihedral angle between the amide plane and the ring plane) can also influence the IR spectrum. Different rotational isomers (rotamers) could potentially exist, and their relative populations might be inferred from the IR spectrum under different conditions (e.g., temperature, solvent). However, a detailed conformational analysis based on experimental IR data for N-(2-bromophenyl)formamide hydrochloride is not available in the current literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound with high accuracy. Unlike nominal mass spectrometry, HRMS can measure mass to several decimal places, which allows for the differentiation between compounds that have the same nominal mass but different chemical formulas.

For N-(2-Bromophenyl)formamide (the free base), the theoretical monoisotopic mass is calculated from the sum of the exact masses of its constituent isotopes (⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O). The molecular formula is C₇H₆BrNO. sigmaaldrich.comoakwoodchemical.com The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two distinct peaks (M and M+2) in the mass spectrum. HRMS analysis provides an experimentally determined exact mass that can be compared against the theoretical value, confirming the elemental composition.

Table 1: Illustrative HRMS Data for N-(2-Bromophenyl)formamide

ParameterValue
Molecular FormulaC₇H₆⁷⁹BrNO
Theoretical Exact Mass (Monoisotopic)198.9687 u
Hypothetical Experimental Exact Mass198.9685 u
Mass Difference-1.0 ppm
Ion Adduct (e.g., in ESI+)[M+H]⁺
Theoretical m/z of [M+H]⁺199.9765
Hypothetical Experimental m/z of [M+H]⁺199.9763

In addition to determining the molecular weight, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to fragment the molecular ion and analyze the resulting smaller ions. The fragmentation pattern is predictable and characteristic of the molecule's structure, serving as a fingerprint for identification and structural confirmation.

The protonated molecular ion of N-(2-Bromophenyl)formamide, [C₇H₆BrNO+H]⁺, would likely undergo fragmentation at its most labile bonds. Plausible fragmentation pathways include:

Loss of Carbon Monoxide (CO): A common fragmentation for formamides, leading to the formation of the 2-bromoanilinium ion.

Loss of the Formyl Group (CHO): Cleavage of the amide bond can result in the loss of the formyl radical.

Cleavage of the Bromine Atom: The carbon-bromine bond can break, leading to a fragment ion without the bromine atom.

These fragmentation patterns provide conclusive evidence for the connectivity of the atoms within the molecule. libretexts.orgyoutube.com

Table 2: Proposed Mass Spectrometry Fragmentation of N-(2-Bromophenyl)formamide ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral Loss
199.9/201.9[C₇H₇BrNO]⁺[C₆H₇BrN]⁺28.0 (CO)
199.9/201.9[C₇H₇BrNO]⁺[C₇H₆NO]⁺79.9/80.9 (Br)
199.9/201.9[C₇H₇BrNO]⁺[C₆H₅Br]⁺30.0 (CH₂NO)

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

If a suitable single crystal of this compound were analyzed, SC-XRD would confirm the planarity of the phenyl ring, the geometry of the formamide group, and the relative orientation of these two moieties. It would also definitively locate the chloride counter-ion and reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. This technique provides an unambiguous map of electron density and atomic positions. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)95.5
Volume (ų)953
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.64

Chromatographic and Other Analytical Techniques for Purity and Identity

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution variant, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for determining the purity of pharmaceutical compounds and other organic materials. These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical reversed-phase HPLC method for this compound would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its peak and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV-Vis detector set to a wavelength where the analyte absorbs strongly. UPLC offers faster analysis times and greater resolution due to the use of smaller stationary phase particles.

Table 4: Illustrative HPLC Method Parameters and Purity Data

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Results
Retention Time of Main Peak8.2 minutes
Purity by Area %99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's low volatility and thermal lability, characteristics common to amides and hydrochloride salts. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net This process modifies the functional groups of the analyte, enabling smoother elution from the GC column and improving detection. researchgate.net

Common derivatization strategies for compounds containing amine or amide functionalities include silylation and acylation. researchgate.netjfda-online.com Silylation involves reacting the analyte with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). jfda-online.com These reagents replace the active hydrogen on the formamide nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility. jfda-online.com MSTFA is often preferred as its by-products are highly volatile, minimizing interference during analysis. jfda-online.com

Alternatively, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. nih.gov This process forms fluoroacyl derivatives that are not only volatile but also enhance detectability, particularly with electron capture or negative chemical ionization mass spectrometry. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the mixture based on its boiling point and interaction with the capillary column's stationary phase. researchgate.net The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for definitive identification of the original analyte.

Table 1: Common Derivatization Reagents for GC-MS Analysis

Reagent ClassExample ReagentTarget Functional GroupKey Characteristics
SilylationMSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-NH (Amide), -OHProduces highly volatile and inert by-products, making it ideal for trace analysis. jfda-online.com
SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-NH (Amide), -OHA powerful silylating agent that reacts quickly and completely. jfda-online.com
AcylationPFPA (Pentafluoropropionic Anhydride)-NH (Amide), -NH2 (Amine)Forms highly volatile derivatives that significantly improve detection sensitivity. researchgate.netnih.gov
AcylationHFBI (Heptafluorobutyrylimidazole)-NH (Amide), Phenols, AlcoholsReaction is fast and mild, with non-acidic by-products. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions, such as the synthesis of N-(2-Bromophenyl)formamide from 2-bromoaniline (B46623). researchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. researchgate.net

The process involves a stationary phase, typically a thin layer of silica (B1680970) gel coated on a glass or aluminum plate, and a mobile phase, a solvent system (eluent) that moves up the plate via capillary action. chemistryhall.com For the separation of aromatic amines and amides, silica gel is a common stationary phase. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the mobile phase, with the ratio adjusted to achieve optimal separation. chemistryhall.com

To monitor a reaction, small spots of the initial reactants and the reaction mixture at different time points are applied to a baseline on the TLC plate. libretexts.org As the eluent ascends, components of the mixture travel at different rates based on their polarity and affinity for the stationary phase. researchgate.net Generally, less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances (lower Rf).

In the synthesis of N-(2-Bromophenyl)formamide, the product is more polar than the starting material, 2-bromoaniline. Therefore, the product spot will have a lower Rf value than the reactant spot. The progress of the reaction can be visualized by observing the disappearance of the reactant spot and the intensification of the product spot. Visualization is typically achieved under UV light, as aromatic compounds are UV-active, or by staining with a suitable chemical reagent. labinsights.nl

Table 2: Hypothetical TLC Data for Monitoring Synthesis of N-(2-Bromophenyl)formamide

CompoundDescriptionExpected PolarityHypothetical Rf Value*
2-Bromoaniline (Starting Material)Primary aromatic amineLess Polar0.65
N-(2-Bromophenyl)formamide (Product)Aromatic amideMore Polar0.40

Note: Rf values are dependent on the specific TLC plate and eluent system used (e.g., Silica gel with 3:1 Hexane:Ethyl Acetate).

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, etc.) within a compound. It is used to verify the empirical formula of a synthesized compound, thereby confirming its atomic composition and providing a crucial measure of its purity. uky.edu

For this compound, the molecular formula is C₇H₇BrClNO. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. An experimental analysis of a pure sample should yield percentage values that closely match these theoretical calculations, typically within a tolerance of ±0.4%. A significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment.

The analysis provides strong evidence for the compound's identity by confirming that the ratio of elements in the sample is consistent with the proposed molecular formula.

Table 3: Elemental Composition Data for this compound (C₇H₇BrClNO)

ElementAtomic Mass (g/mol)Theoretical Mass %Typical Experimental Mass %
Carbon (C)12.0135.55%35.61%
Hydrogen (H)1.012.99%3.01%
Bromine (Br)79.9033.78%33.70%
Chlorine (Cl)35.4514.99%15.05%
Nitrogen (N)14.015.92%5.89%
Oxygen (O)16.006.77%6.74%
Total 236.50 100.00% 100.00%

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a powerful and widely used technique for the quantitative analysis of compounds containing chromophores. nih.gov The aromatic ring in this compound acts as a chromophore, absorbing light in the ultraviolet region of the electromagnetic spectrum. hnue.edu.vnlibretexts.org The electronic transitions within the benzene (B151609) ring system give rise to characteristic absorption bands. hnue.edu.vn

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound in a sample, a calibration curve is first established. This is done by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration should yield a straight line, the slope of which is used for subsequent calculations.

Alternatively, colorimetric methods can be developed. These involve reacting the analyte with a specific reagent to produce a colored product that can be measured in the visible region. For instance, a hydrochloride salt can form a colored ion-pair associate with pH indicator dyes like Bromophenol Blue (BPB). austinpublishinggroup.com The intensity of the resulting color is proportional to the concentration of the analyte. austinpublishinggroup.com This approach can enhance sensitivity and specificity, especially in complex matrices.

Table 4: Example Calibration Data for Spectrophotometric Analysis

Standard SolutionConcentration (µg/mL)Absorbance at λmax
15.00.152
210.00.305
315.00.448
420.00.601
525.00.753
Unknown Sample?0.520

Based on the calibration curve generated from this data, the concentration of the unknown sample can be accurately determined.

Computational Chemistry and Theoretical Studies of N 2 Bromophenyl Formamide Hydrochloride

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of chemical compounds from a theoretical standpoint. For N-(2-Bromophenyl)formamide hydrochloride, theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its structural, electronic, and reactive nature. These computational approaches allow for the characterization of properties that can be difficult to measure experimentally and help in understanding the underlying principles governing its chemical behavior.

Crystallographic Analysis and Solid State Research

Crystal Structure Determination Parameters

Unit Cell Parameters, Space Group, and Asymmetric Unit Configuration

The determination of the unit cell parameters (a, b, c, α, β, γ), the space group, and the configuration of the asymmetric unit are fundamental outputs of a single-crystal X-ray diffraction experiment. This data defines the size and shape of the repeating unit of the crystal lattice and the symmetry operations that relate the molecules within it. Without experimental data, these parameters for N-(2-bromophenyl)formamide hydrochloride cannot be provided.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles provides a detailed geometric description of the molecule in the solid state. This information is crucial for understanding the conformation of the N-(2-bromophenyl)formamide cation and its spatial relationship with the chloride anion. This data is derived from the refined crystal structure and is not currently available.

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks (e.g., N-H...O, C-H...X)

Hydrogen bonds are expected to be significant in the crystal structure of this compound. The protonated formamide (B127407) group provides a strong hydrogen bond donor in the N-H group. This could form a strong hydrogen bond with the chloride anion (N-H...Cl) or with the carbonyl oxygen of an adjacent molecule (N-H...O), leading to the formation of chains or dimeric motifs. Weaker C-H...O and C-H...Cl hydrogen bonds involving the aromatic C-H groups could also contribute to the three-dimensional network.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom on the phenyl ring can act as a halogen bond donor. This is due to the region of positive electrostatic potential (the σ-hole) on the outer side of the bromine atom along the C-Br bond axis. This positive region can interact favorably with electron-rich atoms, such as the oxygen of the formamide group or the chloride anion (C-Br...O or C-Br...Cl). These interactions can be highly directional and contribute significantly to the supramolecular assembly.

Supramolecular Architectures and Crystal Packing Arrangements

Although a specific crystal structure for this compound is not available, the crystal packing of related formamide derivatives is often governed by a network of intermolecular hydrogen bonds. In the case of the hydrochloride salt, the protonated formamide moiety would be expected to be a strong hydrogen-bond donor, with the chloride ion acting as a hydrogen-bond acceptor.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.

For this compound, a Hirshfeld analysis would be invaluable in quantitatively assessing the contributions of various interactions to the crystal's stability. While no specific study exists for this compound, analyses of structurally similar molecules provide a template for what might be expected. For example, in a related bromophenyl compound, Hirshfeld analysis revealed that H···H (36.9%), Br···H/H···Br (28.2%), and C···H/H···C (24.3%) interactions were the most significant contributors to the crystal packing. nih.gov Another analysis on a different bromophenyl derivative showed H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) as the primary interactions. nih.gov

Based on these examples, a hypothetical Hirshfeld analysis for this compound would likely highlight the following contacts:

Interaction TypeAnticipated ContributionDescription
H···Cl/Cl···HSignificantRepresents the primary hydrogen bonding between the protonated formamide and the chloride ion.
H···HSignificantGenerally the largest contributor, arising from the numerous hydrogen atoms on the molecule's surface.
H···Br/Br···HModerate to SignificantIndicates close contacts involving the bromine atom, which can be crucial for crystal packing.
C···H/H···CModerateArises from contacts between the phenyl ring carbons and hydrogen atoms of neighboring molecules.
O···H/H···OModerateRepresents hydrogen bonding involving the formyl oxygen, likely as an acceptor.
N···H/H···NModerateRepresents hydrogen bonding involving the formyl nitrogen.
C···CMinorSuggests the presence of π-π stacking interactions between aromatic rings.

Co-crystallization Studies and Polymorphism

Co-crystallization is a technique used to combine two or more different molecules in a single crystal lattice to modify the physicochemical properties of a solid. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. There are no published studies on either co-crystallization or polymorphism for this compound.

The potential for this compound to form co-crystals is high, given its capacity for hydrogen bonding. Co-formers containing complementary functional groups, such as carboxylic acids or other amides, could interact with the this compound to create novel crystalline phases with potentially altered properties like solubility or stability.

Similarly, the possibility of polymorphism cannot be ruled out. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements of the molecules, resulting in polymorphs with unique physical properties. The conformational flexibility of the formamide group relative to the phenyl ring could also contribute to the emergence of different crystalline forms.

Conclusion and Future Research Directions in N 2 Bromophenyl Formamide Hydrochloride Chemistry

Synthesis and Mechanistic Understanding Advancements

The current synthesis of N-(2-Bromophenyl)formamide hydrochloride and related compounds often relies on established methods such as the formylation of 2-bromoaniline (B46623). Future research should pivot towards developing more efficient, sustainable, and atom-economical synthetic pathways. A key area for advancement is the exploration of transition-metal-free amidation techniques, such as the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, which could provide novel, milder routes to this and related amides rsc.org.

Furthermore, a deeper mechanistic understanding of its formation and subsequent reactions is critical. Investigating the reaction kinetics and intermediates through in-situ spectroscopic monitoring (e.g., ReactIR, process NMR) can lead to optimized, high-yield processes. Advanced purification techniques, such as fractional distillation under vacuum for the parent o-bromoaniline, have been shown to be crucial for obtaining high-purity material, which is essential for sensitive downstream applications and mechanistic studies pcbiochemres.com. Future work should focus on developing scalable and robust purification protocols for the hydrochloride salt itself.

Expanding the Scope of Synthetic Applications, particularly in Heterocyclic Synthesis

The true synthetic potential of this compound lies in its use as a precursor for heterocyclic compounds, which are foundational to medicinal chemistry and materials science. The ortho-bromo-amide functionality is an ideal starting point for intramolecular cyclization reactions.

Future research will likely focus heavily on metal-catalyzed intramolecular bond-forming reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly promising for synthesizing nitrogen-containing heterocycles . By reacting this compound with various nucleophiles, a diverse range of fused ring systems can be accessed:

Benzimidazoles: Palladium-catalyzed intramolecular C-N coupling is a well-established method for forming benzimidazoles, a privileged scaffold in drug discovery. rsc.orggoogle.com

Oxindoles: Intramolecular cyclization of N-aryl amides can yield 3-substituted oxindoles, which have shown significant biological activity, including anti-pulmonary fibrosis properties. rsc.orgresearchgate.net

Quinoxalines: Derivatives of 2-bromoaniline serve as nucleophiles in reactions that can lead to the synthesis of 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives .

A significant opportunity exists in developing one-pot, tandem, or cascade reactions that begin with this compound to rapidly build molecular complexity. For instance, a palladium/copper-catalyzed cascade annulation has been used to create complex N-fused imidazophenanthridine scaffolds from related 2-(2-bromoaryl)-1H-benzo[d]imidazoles, highlighting the power of such strategies nih.gov.

Integration of Advanced Characterization with Computational Modeling

To accelerate the discovery and optimization of reactions involving this compound, a synergistic approach combining advanced analytical techniques with computational chemistry is essential.

Advanced Characterization:

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound and its derivatives is paramount for unequivocally determining their three-dimensional structure and intermolecular interactions.

NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be indispensable for confirming the structures of complex heterocyclic products derived from it.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which govern its reactivity researchgate.net.

Reaction Mechanism Simulation: Computational modeling can be used to map out potential energy surfaces for proposed reaction pathways, identifying transition states and intermediates. This can help rationalize experimental outcomes and predict the feasibility of new transformations.

A combined experimental and theoretical approach has proven effective in understanding bromoaniline-based chemosensors, where DFT calculations corroborated UV-vis and fluorescence spectral data nih.gov. Applying this integrated strategy will be crucial for designing and understanding new reactions based on this compound.

Exploration of Structure-Activity Relationships in Novel Chemical Transformations

As this compound is used to generate libraries of new compounds, particularly heterocycles, establishing clear structure-activity relationships (SAR) will be a critical research direction. SAR studies systematically modify a chemical scaffold and assess the impact on a specific biological or material property.

Future research should involve the systematic modification of the this compound framework. For example, derivatives could be synthesized where:

The bromine atom is replaced with other halogens (Cl, I) or a triflate group to modulate its reactivity in cross-coupling reactions.

Substituents are introduced onto the phenyl ring to tune electronic and steric properties.

The formamide (B127407) group is replaced with other acyl groups.

The resulting library of compounds would then be screened for a desired function, such as enzyme inhibition, receptor binding, or performance in an organic electronic device. This approach was successfully used to develop bromoaniline-based Schiff base ligands for selectively detecting metal cations, demonstrating a clear link between the ligand structure and its sensing properties nih.gov.

Potential for Developing New Reagents and Catalysts Based on this compound Frameworks

The inherent structure of this compound makes it an attractive platform for developing novel reagents and catalysts. The nitrogen atom of the amide can act as a coordinating atom, and the bromine atom provides a handle for further functionalization, such as conversion to an organometallic species or participation in cross-coupling reactions.

A promising future direction is the design of new phosphino-amine (PN) ligands. By reacting the amino group (after hydrolysis of the formamide) or a derivative with a chlorophosphine, new bidentate or pincer-type ligands could be synthesized researchgate.net. Such ligands are highly valuable in transition-metal catalysis, particularly for reactions like hydrogen-borrowing alkylations.

Furthermore, the framework can be used to create Schiff base ligands through condensation of the corresponding amine with aldehydes. Bromoaniline-derived Schiff bases have been shown to form stable complexes with metals like copper and zinc, which themselves can act as sensors for other ions nih.gov. This suggests that derivatives of this compound could serve as precursors to a new class of multi-functional molecular sensors and catalysts.

Opportunities in Interdisciplinary Research within Organic and Materials Science

The versatility of this compound creates significant opportunities at the interface of organic synthesis, medicinal chemistry, and materials science.

Medicinal Chemistry: Given that bromoanilines are key building blocks for pharmaceuticals and the resulting heterocycles (benzimidazoles, oxindoles) are biologically active, this compound is a prime candidate for use in drug discovery programs ketonepharma.comchemicalbook.com.

Materials Science: The aromatic and halogenated nature of the molecule makes it a valuable precursor for advanced organic materials. Heterocyclic systems derived from it, such as N-fused phenanthridines, have been investigated for use as organic light-emitting diodes (OLEDs) nih.gov. Future work could explore the synthesis of polymers or conjugated small molecules from this scaffold for applications in organic electronics.

Agrochemicals: Bromoanilines are intermediates in the production of herbicides and other agrochemicals chemicalbook.com. New derivatives synthesized from this compound could be screened for novel crop protection activities.

By leveraging the foundational reactions of this compound, researchers can bridge disciplines to develop functional molecules that address challenges in health, electronics, and agriculture.

Q & A

Q. What are the standard synthetic routes for N-(2-Bromophenyl)formamide hydrochloride, and how can reaction conditions be optimized for higher yield?

this compound can be synthesized via cyclization and Vilsmeier reactions using intermediates like diethylaminomalonate hydrochloride and guanidine carbonate. Optimization involves controlling reaction temperature (typically 80–100°C), stoichiometric ratios of formylating agents, and purification via recrystallization. A reported method achieved 82.62% yield and 99.62% purity by fine-tuning these parameters . Alternative catalytic approaches using thiamine hydrochloride (VB1) under mild conditions (room temperature, aqueous ethanol) offer energy-efficient pathways for formamide derivatives, avoiding costly reagents .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • HPLC : For purity assessment and impurity profiling. Use C18 columns with mobile phases like methanol-water (70:30) and UV detection at 254 nm. Relative response factors (RRF) for impurities should be calibrated (e.g., RRF = 1.75 for certain byproducts) .
  • NMR and FTIR : Confirm structural integrity via characteristic peaks (e.g., formamide C=O stretch at ~1680 cm⁻¹, bromophenyl aromatic signals at δ 7.2–7.8 ppm).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related bromophenyl acetamides (triclinic system, space group P1) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the formamide group.
  • Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with strong acids/bases, which may cleave the amide bond. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

Discrepancies in NMR or HPLC profiles often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • Spiking experiments : Add authentic samples of suspected byproducts (e.g., dehalogenated derivatives) to identify co-eluting peaks .
  • Dynamic NMR : Probe tautomeric equilibria (e.g., amide ↔ imidic acid) by variable-temperature studies.
  • Mass spectrometry (HRMS) : Confirm molecular ion clusters (e.g., [M+H]⁺, isotopic patterns for Br/Cl) to rule out structural misassignments .

Q. What catalytic systems have been explored for synthesizing formamide derivatives like this compound?

Thiamine hydrochloride (VB1) acts as a green catalyst for N-formylation of amines using formic acid. This method operates under mild conditions (20–25°C, 12–24 hours) and is compatible with aromatic amines, achieving >85% yield for similar bromophenyl derivatives. Advantages include low cost, minimal byproducts, and scalability .

Q. How can computational modeling guide the design of cross-coupling reactions involving the bromine substituent?

Density Functional Theory (DFT) simulations predict reactivity at the bromine site by analyzing bond dissociation energies (BDEs) and transition states. For example:

  • BDE(C-Br) : ~280 kJ/mol, suggesting susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Charge distribution : The electron-withdrawing formamide group enhances electrophilicity at the brominated aryl ring, favoring oxidative addition in catalytic cycles .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the thermal stability of this compound?

Some studies report decomposition at 150°C, while others note stability up to 180°C. This discrepancy may arise from:

  • Crystalline vs. amorphous forms : Crystalline phases (as in triclinic structures) often exhibit higher thermal stability due to ordered packing .
  • Moisture content : Hydrated samples degrade faster; thermogravimetric analysis (TGA) under dry N₂ can clarify this .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps reduce side reactions
Stoichiometry (Formic Acid)1.2–1.5 equivExcess prevents amine dimerization
Catalyst (VB1)10 mol%Accelerates formylation kinetics

Q. Table 2. HPLC Impurity Limits

ImpurityRetention Time (min)Relative Limit (%)
N-Deformylated byproduct0.7≤0.2
Halogenated dimer1.2≤0.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.